molecular formula C22H20N4O4 B4372171 N~4~,N~5~-BIS(4-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(4-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4372171
M. Wt: 404.4 g/mol
InChI Key: RXDPUTOZIGYDDH-UHFFFAOYSA-N
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Description

N,N’-bis(4-acetylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole core substituted with acetylphenyl and carboxamide groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-acetylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Acetylation: The pyrazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Carboxamide formation: The final step involves the reaction of the acetylated pyrazole with an appropriate amine to form the carboxamide groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N,N’-bis(4-acetylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.

Comparison with Similar Compounds

  • N,N’-bis(4-acetylphenyl)malonamide
  • N,N’-bis(4-acetylphenyl)pentanediamide

Uniqueness: N,N’-bis(4-acetylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its pyrazole core, which imparts distinct chemical properties compared to other similar compounds

Properties

IUPAC Name

3-N,4-N-bis(4-acetylphenyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13(27)15-4-8-17(9-5-15)24-21(29)19-12-23-26(3)20(19)22(30)25-18-10-6-16(7-11-18)14(2)28/h4-12H,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPUTOZIGYDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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